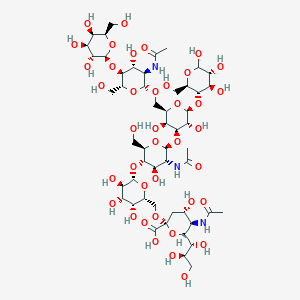

N-Acetylneuraminyllacto-N-neohexaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

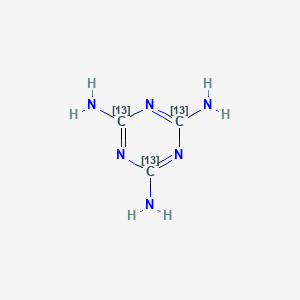

N-Acetylneuraminyllacto-N-neohexaose is a complex oligosaccharide composed of several monosaccharide units. It is a type of sialylated glycan, meaning it contains sialic acid residues, which are important for various biological processes. This compound is naturally found in human milk and plays a role in immune system modulation and cell-cell communication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylneuraminyllacto-N-neohexaose typically involves multiple steps, starting with the activation of monosaccharides and their subsequent glycosylation. The reaction conditions often require the use of protecting groups to ensure the correct glycosidic linkages are formed. Common reagents include glycosyl donors, acceptors, and catalysts such as silver salts or boronic acids.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale enzymatic synthesis or chemical synthesis using automated glycan assembly platforms. These methods ensure high purity and yield, making the compound suitable for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetylneuraminyllacto-N-neohexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Typically performed using oxidizing agents such as periodic acid or sodium periodate.

Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups.

Applications De Recherche Scientifique

N-Acetylneuraminyllacto-N-neohexaose has a wide range of applications in scientific research, including:

Chemistry: Used as a glycan probe for studying glycosylation patterns and interactions.

Biology: Investigated for its role in cell signaling and immune responses.

Medicine: Potential therapeutic agent for modulating immune responses and treating infections.

Industry: Utilized in the development of glycoconjugate vaccines and diagnostic tools.

Mécanisme D'action

The mechanism by which N-Acetylneuraminyllacto-N-neohexaose exerts its effects involves its interaction with specific receptors on cell surfaces. These interactions can modulate signaling pathways and immune responses, leading to various biological outcomes. The molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in health and disease.

Comparaison Avec Des Composés Similaires

N-Acetylneuraminyllacto-N-neohexaose is similar to other sialylated glycans, such as sialyllactose and sialyltransferase. its unique structure and specific glycosidic linkages make it distinct in terms of biological activity and applications. The comparison highlights its potential for targeted therapeutic and diagnostic uses.

List of Similar Compounds

Sialyllactose

Sialyltransferase

Sialic acid derivatives

Other sialylated oligosaccharides

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H85N3O39/c1-12(60)52-23-15(63)4-51(50(79)80,93-42(23)26(65)16(64)5-55)82-11-22-28(67)33(72)37(76)48(88-22)90-40-20(9-59)86-46(25(31(40)70)54-14(3)62)92-43-29(68)21(87-49(38(43)77)91-41-18(7-57)83-44(78)35(74)34(41)73)10-81-45-24(53-13(2)61)30(69)39(19(8-58)85-45)89-47-36(75)32(71)27(66)17(6-56)84-47/h15-49,55-59,63-78H,4-11H2,1-3H3,(H,52,60)(H,53,61)(H,54,62)(H,79,80)/t15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44?,45+,46-,47-,48-,49-,51+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJXXXCOANRQRQ-RIGJRAKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H85N3O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746636 |

Source

|

| Record name | PUBCHEM_71311655 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118023-83-9 |

Source

|

| Record name | PUBCHEM_71311655 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)

![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)

![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)